molecular formula C9H12ClNO2S B1295888 N-(2-chloroethyl)-4-methylbenzenesulfonamide CAS No. 6331-00-6

N-(2-chloroethyl)-4-methylbenzenesulfonamide

Cat. No.: B1295888
CAS No.: 6331-00-6
M. Wt: 233.72 g/mol
InChI Key: KQWQFEKDXWRGMD-UHFFFAOYSA-N
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Description

Structural Characterization of N-(2-Chloroethyl)-4-methylbenzenesulfonamide

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits characteristic features of substituted benzenesulfonamides with specific geometric parameters that define its three-dimensional structure. The compound possesses a density of 1.268 g/cm³ and demonstrates thermal stability with a boiling point of 355.8°C at 760 mmHg, indicating robust intermolecular interactions within the crystal lattice. The molecular framework consists of a para-methylbenzene ring attached to a sulfonamide group, which is further substituted with a 2-chloroethyl moiety on the nitrogen atom.

The crystallographic analysis of related sulfonamide compounds provides insight into the structural characteristics expected for this compound. Studies of similar benzenesulfonamide derivatives have revealed that the sulfur atom typically adopts a distorted tetrahedral geometry, which significantly influences the overall molecular conformation. This tetrahedral arrangement around the sulfur center results in deviation of the sulfonamide moiety from coplanarity with the aromatic ring system, creating a three-dimensional molecular structure that affects both packing arrangements and intermolecular interactions.

The presence of the chloroethyl substituent introduces additional conformational complexity to the molecular structure. The chlorine atom, with its larger van der Waals radius and electronegativity, influences both the local electronic environment and the spatial arrangement of the molecule. The molecular structure exhibits specific geometric relationships between the sulfonamide core and the chloroethyl side chain that determine the compound's physical and chemical properties.

X-ray Diffraction Studies of Sulfonamide Moieties

X-ray diffraction methodology provides the most reliable approach for determining the precise atomic positions and bonding parameters in sulfonamide compounds. The X-ray diffraction technique utilizes the interaction between X-rays and the electron density distribution in crystalline materials to reveal detailed structural information about molecular geometry, bond lengths, bond angles, and intermolecular interactions. For sulfonamide compounds, X-ray crystallography has proven particularly valuable in elucidating the conformational preferences and packing motifs that characterize this class of molecules.

Structural studies of related toluenesulfonamide derivatives have established characteristic bonding parameters for the sulfonamide functional group. The sulfur-oxygen bond lengths in sulfonamides typically range from 1.42 to 1.45 Angstroms, while the sulfur-nitrogen bond length generally falls between 1.60 and 1.65 Angstroms. The sulfur-carbon bond connecting the sulfonamide group to the aromatic ring typically measures approximately 1.75 to 1.80 Angstroms. These bond length parameters are consistent across various substituted benzenesulfonamides and provide a framework for understanding the structural characteristics of this compound.

The sulfonamide group exhibits characteristic vibrational frequencies that can be detected through infrared spectroscopy and correlated with structural features determined by X-ray diffraction. Studies of related compounds have shown that sulfonamides display sulfur-nitrogen stretching vibrations at frequencies between 906 and 961 cm⁻¹, with the exact frequency depending on the specific substitution pattern and intermolecular interactions present in the crystal structure. These spectroscopic observations complement X-ray diffraction data in providing a complete picture of the molecular structure and bonding characteristics.

The crystallographic analysis of sulfonamide derivatives has revealed consistent patterns in molecular conformation and packing arrangements. The distorted tetrahedral geometry around the sulfur atom creates specific spatial relationships between the aromatic ring, the sulfonamide nitrogen, and any substituents attached to the nitrogen. This geometry facilitates the formation of hydrogen bonding networks that stabilize the crystal structure and influence the physical properties of the compound.

Torsional Angle Analysis of Chloroethyl Substituents

The torsional angle relationships within the chloroethyl substituent of this compound play a crucial role in determining the overall molecular conformation and crystal packing behavior. Analysis of similar chloroethyl-substituted compounds has revealed that the C-N-C-C torsional angle along the ethyl chain typically ranges from 60° to 180°, depending on the specific chemical environment and intermolecular interactions present in the crystal lattice. These torsional angle variations directly influence the spatial orientation of the chlorine atom relative to the sulfonamide core structure.

The conformational flexibility of the chloroethyl substituent allows for multiple possible orientations around the nitrogen-carbon bond. Computational studies of related compounds have demonstrated that staggered conformations are generally preferred over eclipsed arrangements due to reduced steric repulsion between adjacent atoms. The presence of the electronegative chlorine atom introduces additional considerations, as its dipole moment can interact with other polar groups within the molecule or in neighboring molecules within the crystal structure.

Crystallographic studies of related sulfonamide compounds have shown that the torsional angles around the sulfonamide nitrogen often exhibit characteristic patterns. For compounds with the general structure C-SO₂-NH-C, the C-S-N-C torsional angle typically ranges from 50° to 70°, reflecting the influence of the tetrahedral sulfur geometry on the overall molecular conformation. These angle relationships are fundamental to understanding the three-dimensional structure and predicting the physical properties of chloroethyl-substituted sulfonamides.

The analysis of torsional angles in chloroethyl substituents must also consider the potential for intramolecular interactions. The proximity of the chlorine atom to other functional groups within the molecule can lead to weak interactions such as halogen bonding or dipole-dipole interactions that stabilize specific conformations. These subtle interactions contribute to the overall conformational preferences and influence the observed crystal structure of the compound.

Torsional Angle Parameter Typical Range (degrees) Reference Compounds
C-S-N-C (sulfonamide core) 50-70 Various benzenesulfonamides
N-C-C-Cl (chloroethyl chain) 60-180 Chloroethyl derivatives
S-N-C-C (nitrogen substitution) 90-150 Alkyl sulfonamides
Comparative Structural Analysis with Nitrogen Mustard Analogues

The structural comparison between this compound and nitrogen mustard analogues reveals important insights into the relationship between molecular structure and chemical reactivity. Nitrogen mustard compounds, which contain N,N-bis(2-chloroethyl) functional groups, share the chloroethyl structural motif with the target compound but differ in their substitution patterns and overall molecular architecture. This comparison provides valuable context for understanding the unique structural characteristics of the monosubstituted chloroethyl sulfonamide.

The nitrogen mustard analogue N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide possesses molecular formula C₁₁H₁₅Cl₂NO₂S and molecular weight 296.213 g/mol. This compound differs from this compound by the presence of an additional chloroethyl group attached to the nitrogen atom. The structural differences result in distinct physical properties, with the bis-chloroethyl derivative exhibiting a melting point of 47°C compared to the different thermal profile of the monosubstituted analogue.

The crystal structure analysis of related compounds has demonstrated that the number of chloroethyl substituents significantly influences molecular packing and intermolecular interactions. The bis-chloroethyl derivatives typically adopt different conformations due to increased steric requirements and the presence of additional polar chlorine atoms. These structural differences affect both the crystal packing efficiency and the nature of intermolecular interactions, leading to distinct physical and chemical properties.

Comparative analysis of bond lengths and angles between monosubstituted and disubstituted nitrogen mustard analogues reveals systematic trends related to electronic effects and steric interactions. The presence of two chloroethyl groups in bis-substituted compounds generally leads to increased C-N bond lengths due to enhanced steric crowding around the nitrogen center. Additionally, the electron-withdrawing effect of multiple chlorine atoms influences the electronic properties of the sulfonamide group, potentially affecting both the S-N bond strength and the overall molecular stability.

The conformational preferences of nitrogen mustard analogues differ significantly from those of monosubstituted chloroethyl compounds. Computational studies have shown that bis(chloroethyl) derivatives prefer extended conformations that minimize steric interactions between the two chloroethyl chains. In contrast, monosubstituted derivatives like this compound have greater conformational flexibility and can adopt more compact molecular geometries that facilitate efficient crystal packing.

Structural Parameter This compound N,N-bis(2-chloroethyl) analogue
Molecular Formula C₉H₁₂ClNO₂S C₁₁H₁₅Cl₂NO₂S
Molecular Weight (g/mol) 233.715 296.213
Melting Point (°C) Not specified 47
Density (g/cm³) 1.268 1.3±0.1
Boiling Point (°C) 355.8 409.1±55.0

The structural comparison extends to the analysis of hydrogen bonding patterns and crystal packing motifs. Monosubstituted chloroethyl sulfonamides typically exhibit different hydrogen bonding capabilities compared to their bis-substituted analogues due to the presence of a hydrogen atom on the sulfonamide nitrogen. This structural difference enables the formation of N-H⋯O hydrogen bonds that can significantly influence crystal packing and stability. The bis-substituted derivatives, lacking this hydrogen bonding capability, rely primarily on van der Waals interactions and dipole-dipole interactions for crystal stabilization.

Properties

IUPAC Name

N-(2-chloroethyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWQFEKDXWRGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286412
Record name N-(2-chloroethyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6331-00-6
Record name NSC45629
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-chloroethyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-chloroethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{4-methylbenzenesulfonyl chloride} + \text{2-chloroethylamine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.

    Reduction: The sulfonamide group can be reduced to form an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., ethanethiol). The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used. The reaction is usually performed in an acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reaction is conducted in an inert atmosphere to prevent oxidation.

Major Products Formed

    Nucleophilic substitution: The major products are substituted sulfonamides.

    Oxidation: The major product is 4-methylbenzenesulfonic acid.

    Reduction: The major product is N-(2-chloroethyl)-4-methylbenzenamine.

Scientific Research Applications

N-(2-chloroethyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anticancer properties.

    Biological Studies: The compound is studied for its potential effects on cellular processes and its ability to inhibit certain enzymes.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-4-methylbenzenesulfonamide involves the alkylation of nucleophilic sites in biological molecules, such as DNA and proteins. The 2-chloroethyl group forms covalent bonds with nucleophilic atoms, leading to the formation of cross-links that can disrupt normal cellular functions. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells by damaging their DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Ethyl Group
Compound Substituent Key Properties/Applications Evidence Source
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide -OH (hydroxyethyl) Higher polarity, hydrogen bonding capacity; used in hydrophilic intermediates. CAS 14316-14-4 .
N-(2-Bromoethyl)-4-methylbenzenesulfonamide -Br (bromoethyl) Enhanced leaving group ability; employed in cross-coupling reactions (e.g., Heck cyclization) .
N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide Bis-chloroethyl Increased alkylation potential; higher toxicity risk. CAS 42137-88-2 .

Key Insights :

  • Chloroethyl vs. Hydroxyethyl : The hydroxyethyl analog () exhibits greater hydrophilicity due to the -OH group, enhancing solubility in polar solvents. In contrast, the chloroethyl group’s electronegativity promotes nucleophilic substitution reactions.
  • Bromoethyl vs. Chloroethyl : Bromine’s lower bond dissociation energy compared to chlorine makes the bromoethyl derivative more reactive in SN2 reactions, as seen in palladium-catalyzed cyclizations ().
  • Mono- vs.
Aromatic Ring Substitution Patterns
Compound Aromatic Substituent Impact on Properties Evidence Source
N-(2-Fluoro-4-iodophenyl)-4-methylbenzenesulfonamide 2-Fluoro, 4-iodo Electron-withdrawing groups enhance stability; used in radiopharmaceuticals .
(E)-N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide Chlorobenzylidene Schiff base formation; potential antimicrobial activity .
N-(3-(4-Methoxyphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide 4-Methoxyphenyl, chromene Extended conjugation increases planarity; possible fluorescence or bioactivity .

Key Insights :

  • Electron-Withdrawing Groups (e.g., F, I) : Enhance thermal and oxidative stability, as seen in ’s fluoro-iodo derivative, which may resist degradation in harsh reaction conditions.
Structural Analogs with Diverse Backbones
Compound Backbone Applications Evidence Source
N-(3-(4-Ethylphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide Chromene-imine Catalytic intermediates; ligand design .
N-(2-(1-Hydroxyethyl)phenyl)-4-methylbenzenesulfonamide Hydroxyethyl-phenyl Solubility modifier; chiral resolution .

Key Insights :

  • Phenyl-Hydroxyethyl () : The hydroxyl group’s position on the aromatic ring may enable hydrogen-bond-directed crystallography or chiral recognition.

Research Implications

  • Synthetic Utility : The chloroethyl variant’s balance of reactivity and stability makes it suitable for stepwise alkylation in drug synthesis (e.g., ’s use in palladium-catalyzed cyclizations).
  • Design Strategies : Substituting chloro with methoxy or fluorophenyl groups () tailors electronic properties for targeted applications, such as fluorescence or catalysis.

Biological Activity

N-(2-chloroethyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

The primary mechanism of action for this compound involves alkylation , where the chloroethyl group reacts with nucleophilic sites in biological macromolecules such as DNA and proteins. This reaction leads to the formation of covalent bonds, resulting in cross-linking that disrupts normal cellular functions. Such alkylating agents are known to induce apoptosis (programmed cell death) in cancer cells by damaging their DNA, which is critical for their anticancer properties.

Anticancer Properties

This compound has been studied for its anticancer effects . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds can induce late apoptosis and necrosis in cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) by disrupting cell cycle progression and promoting DNA damage .

The following table summarizes the cytotoxic effects of related compounds:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AA5495Induces apoptosis via caspase activation
Compound BHCT-1167Cell cycle arrest in G0/G1 phase
This compoundTBDTBDAlkylation of DNA

Enzyme Inhibition

Beyond its anticancer activity, this compound may also inhibit certain enzymes, contributing to its biological profile. The inhibition of enzymes involved in cell proliferation and survival pathways is crucial for its potential therapeutic applications.

Synthesis Methods

The synthesis of this compound has been explored through various methods. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminoethanol followed by chlorination to introduce the chloroethyl group. This process is essential for producing the compound in sufficient yields for biological testing .

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several sulfonamide derivatives, including this compound. The results indicated a significant increase in early apoptotic cells when treated with concentrations ranging from 5 to 10 μM, highlighting its potential as an anticancer agent .
  • Cell Cycle Analysis : Flow cytometry analysis demonstrated that treatment with this compound resulted in an increased percentage of cells arrested in the sub-G1 phase, indicating DNA fragmentation typical of apoptosis .
  • Comparative Studies : In comparative studies involving other sulfonamides, this compound exhibited similar pro-apoptotic effects as more extensively studied analogs, suggesting a shared mechanism among these compounds .

Q & A

Q. Key Data from Literature

  • Crystallographic Parameters (from related sulfonamides):

    ParameterValueSource
    Space groupP2₁2₁2₁
    Unit cell (ų)a = 5.06, b = 14.77, c = 35.03
    R factor0.058
  • Hydrogen-Bonding Geometry :

    Donor-AcceptorDistance (Å)Angle (°)
    N–H⋯O2.89–3.12156–164

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloroethyl)-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloroethyl)-4-methylbenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.